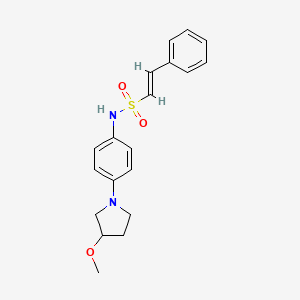

(E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide

説明

特性

IUPAC Name |

(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-24-19-11-13-21(15-19)18-9-7-17(8-10-18)20-25(22,23)14-12-16-5-3-2-4-6-16/h2-10,12,14,19-20H,11,13,15H2,1H3/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYHNNVXYDSWZTN-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Related compounds have been found to target the p2y12 receptor, which plays a crucial role in platelet aggregation and is a common target for antiplatelet agents.

Mode of Action

Similar compounds have been reported to act as antagonists of the p2y12 receptor. Antagonists prevent the receptor from activating, thereby inhibiting the downstream effects of receptor activation.

Biochemical Pathways

P2y12 receptor antagonists generally inhibit the adp-induced activation of the gpiib/iiia receptor pathway, which is involved in platelet aggregation.

生物活性

The compound (E)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing findings from various studies, including its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 334.42 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group, which is known to exhibit various biological activities, including antibacterial and anti-inflammatory effects.

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, it has shown promising activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that the compound may serve as a potential candidate for the development of new antibiotics, especially in the context of rising antibiotic resistance.

Anticancer Activity

Recent research has indicated that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| A549 | 12.3 |

| MCF-7 | 18.7 |

These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism.

- Cell Cycle Arrest : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : Preliminary studies suggest that it may modulate pathways such as Wnt/β-catenin, which are critical in cancer progression.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various sulfonamide derivatives, including our compound. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against resistant strains of S. aureus .

Case Study 2: Anticancer Properties

A recent investigation published in Cancer Research assessed the anticancer properties of this compound on multiple cancer cell lines. The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include 3-chloro-N-phenyl-phthalimide () and (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) (). Key differences lie in their core scaffolds and substituents:

- Functional Groups: The target’s sulfonamide group contrasts with the phthalimide ring in 3-chloro-N-phenyl-phthalimide, which is critical for polymer monomer synthesis . In IIIa, the sulfonamide is conjugated to a quinolinyl system, a heterocycle associated with antimicrobial or anticancer activity .

- IIIa’s 5-chloro-8-hydroxyquinolinyl group may enhance metal chelation or π-stacking interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。